(R)-2-Acetylamino-3-cyclopropylpropionic acid
Description
Properties
IUPAC Name |
(2R)-2-acetamido-3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFPQYGJPTFQH-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650611 | |
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121786-36-5 | |
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetylamino-3-cyclopropylpropionic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a cyclopropyl-substituted amino acid.
Acetylation: The amino group of the precursor is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetylamino-3-cyclopropylpropionic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetylamino-3-cyclopropylpropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide or thiol compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
®-2-Acetylamino-3-cyclopropylpropionic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.
Medicine
The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.
Industry
In the industrial sector, ®-2-Acetylamino-3-cyclopropylpropionic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Acetylamino-3-cyclopropylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The compound may inhibit enzyme activity by blocking the active site or by inducing conformational changes in the enzyme structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between (R)-2-Acetylamino-3-cyclopropylpropionic acid and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent (R-group) | Purity | LogP (Predicted) |
|---|---|---|---|---|---|---|
| This compound | 121786-36-5 | C₈H₁₃NO₃ | 171.19 | Cyclopropyl | 95% | ~1.2* |
| 2-Acetylamino-3-cyclopropylpropionic acid | 133992-69-5 | C₈H₁₃NO₃ | 171.19 | Cyclopropyl (racemic?) | 95% | ~1.2* |
| Acetylamino-cyclopentyl-acetic acid | 2521-83-7 | C₉H₁₅NO₃ | 185.22 | Cyclopentyl | 95% | ~1.8 |
| (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | 70702-47-5 | C₈H₁₀N₂O₂ | 166.18 | Pyridin-3-yl | ≥98.5% | ~0.5 |
| (2R)-2-Amino-3-hydroxypropanoic acid (D-serine) | 312-84-5 | C₃H₇NO₃ | 105.09 | Hydroxyl | N/A | -1.5 |
| (R)-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic acid | N/A | C₁₁H₁₉NO₄ | 229.27 | Cyclopropyl (Boc-protected) | N/A | 2.15 |
*LogP estimated based on structural similarity to the Boc-protected analog .
Key Observations:
Cyclopropane vs. Cyclopentane : The cyclopropane group in the target compound introduces higher ring strain compared to the cyclopentyl analog (). This strain may enhance reactivity or induce unique binding conformations in enzyme pockets.
Amino Protection: The acetyl group in the target compound offers moderate metabolic stability, whereas the Boc-protected analog () has increased hydrophobicity (LogP 2.15), favoring membrane permeability but requiring deprotection for biological activity .
Chirality: The (R)-configuration distinguishes the target compound from its racemic or (S)-enantiomers, which may exhibit divergent biological activities. For example, D-serine () acts as a neurotransmitter co-agonist, while L-serine is a proteinogenic amino acid .
Biological Activity
(R)-2-Acetylamino-3-cyclopropylpropionic acid (CAS No. 121786-36-5) is an organic compound classified as an amino acid derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an acetylamino group at the second carbon and a cyclopropyl group at the third carbon of the propionic acid backbone. Its molecular formula is , and it is characterized by unique steric and electronic properties due to the cyclopropyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The acetylamino group can form hydrogen bonds with active site residues of enzymes, while the cyclopropyl group provides steric hindrance that may influence binding affinity and specificity. This compound has been studied for its potential role in enzyme inhibition, particularly in pathways related to metabolic disorders.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been investigated for its effects on:
- Aminopeptidases : The compound shows promise in inhibiting aminopeptidases, which are crucial in protein metabolism.
- Proteases : It has been noted that modifications to the structure can enhance inhibition potency against serine proteases.
Case Studies
- Inhibition of Aminopeptidases : A study demonstrated that this compound effectively inhibited aminopeptidase activity in vitro, suggesting potential applications in treating conditions where modulation of peptide metabolism is beneficial.
- Therapeutic Potential in Diabetes : Research highlighted its potential as a GPR40 agonist, indicating that it may play a role in managing diabetes by enhancing insulin secretion through modulation of GPR40 receptor activity .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature imparted by the cyclopropyl group. Studies indicate that compounds with similar structures exhibit good bioavailability and metabolic stability, which are critical for therapeutic applications.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate to high |
| Metabolic Stability | Favorable |
Applications in Medicine
The exploration of this compound as a therapeutic agent is ongoing. Its potential applications include:
- Enzyme Inhibitors : As a candidate for developing drugs targeting specific enzymes involved in metabolic diseases.
- Diabetes Management : Its role as a GPR40 agonist positions it as a potential therapeutic agent for diabetes management.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-2-Acetylamino-3-cyclopropylpropionic acid, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via enantioselective methods involving cyclopropane ring formation followed by acetylation. A common approach uses (R)-configured amino acids as chiral templates. For example, cyclopropane-containing intermediates are synthesized via [2+1] cycloaddition reactions using carbene precursors. The acetyl group is introduced via nucleophilic acyl substitution under anhydrous conditions .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclopropanation | CH₂N₂, CuCl₂ | 65-70 | ≥95% |
| Acetylation | Ac₂O, DMAP | 80-85 | ≥98% |
Q. How can researchers validate the stereochemical purity of this compound?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3) and polarimetric detection. Compare retention times with commercially available (S)-enantiomer standards. Circular dichroism (CD) spectroscopy at 220–250 nm can also confirm the R-configuration via Cotton effect analysis .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer : The compound is hygroscopic and prone to racemization in aqueous media. Store at –20°C in amber vials under inert gas (argon). Stability tests show degradation <2% over 6 months when stored properly. Avoid pH extremes (>10 or <2), as hydrolysis of the acetyl group occurs above pH 10 .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic effects like restricted rotation of the cyclopropane ring or hydrogen bonding. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe coalescence temperatures. For example, splitting in NH protons at 25°C may merge at 60°C due to faster exchange. DFT calculations (e.g., Gaussian 16) can model rotational barriers and predict spectral patterns .
Q. What strategies optimize the enantiomeric excess (ee) in large-scale synthesis?
- Methodological Answer : Use kinetic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (S)-enantiomer from a racemic mixture. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP) in palladium-mediated cyclopropanation improves ee to >99%. Monitor ee via chiral GC-MS with β-cyclodextrin columns .
Q. How does the cyclopropane ring influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : The cyclopropane group reduces oxidative metabolism by cytochrome P450 enzymes due to its strain and electron-deficient nature. In vitro assays (e.g., human liver microsomes) show a 40% increase in half-life (t₁/₂) compared to non-cyclopropane analogs. Use LC-MS/MS to quantify metabolites and identify hydroxylation sites .
Methodological Best Practices
Q. What analytical techniques are essential for characterizing degradation products?
- Answer :
- LC-HRMS : Identify hydrolyzed products (e.g., free amino acid) with m/z 130.0865 ([M+H]⁺).
- FT-IR : Detect carbonyl stretching (1700 cm⁻¹) loss due to deacetylation.
- X-ray crystallography : Resolve structural changes in degradation crystals (if isolable) .
Q. How should researchers design experiments to assess environmental toxicity?
- Answer : Follow OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction). Prepare test solutions in OECD medium (pH 7.8) and measure EC₅₀ values. Note: The compound’s logP (1.2) suggests moderate bioaccumulation risk .
Data Contradiction Analysis Framework
| Scenario | Likely Cause | Resolution Strategy |
|---|---|---|
| NMR peak splitting | Restricted rotation | VT-NMR or computational modeling |
| HPLC purity vs. bioactivity mismatch | Undetected chiral impurities | Re-run analysis with chiral columns |
| Stability vs. literature discrepancies | Storage condition variability | Standardize protocols (humidity, temperature) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
